1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
CAS No. |
941965-77-1 |
|---|---|
Molecular Formula |
C19H19N7O4S |
Molecular Weight |
441.47 |
IUPAC Name |
1,3-dimethyl-8-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C19H19N7O4S/c1-11-5-7-12(8-6-11)9-25-13-14(23(3)19(28)24(4)16(13)27)21-18(25)31-17-15(26(29)30)20-10-22(17)2/h5-8,10H,9H2,1-4H3 |
InChI Key |
ZMRQLBNDWDAQMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=C(N=CN4C)[N+](=O)[O-])N(C(=O)N(C3=O)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1,3-Dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features unique structural elements that may influence its interactions with various biological targets, particularly in the context of cancer therapy and autophagy regulation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.39 g/mol. The structure includes both methyl and nitro groups, which are essential for its biological activity. The compound is typically synthesized through multi-step organic reactions involving purine derivatives and requires specific catalysts and controlled conditions to achieve high yields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may act as an autophagy regulator , a critical process for maintaining cellular homeostasis. Autophagy is involved in degrading and recycling cellular components, which can influence cancer cell survival and proliferation.
Biological Activity Data
Recent studies have focused on the compound's potential anticancer properties. In vitro assays have demonstrated that derivatives of imidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-15 | 0.8 | Tubulin polymerization inhibition |
| HeLa | 0.2 | Induction of apoptosis |
| MDA-MB-468 | 0.5 | Cell cycle arrest |
These values indicate that the compound possesses considerable potency against these cancer types, suggesting its potential as a therapeutic agent.
Case Studies
Several studies have evaluated the biological activity of similar compounds in the imidazole family:
- Imidazole Derivatives Against Cancer : A study reported that imidazole derivatives showed IC50 values ranging from 80 to 1000 nM against various cancer cell lines, highlighting their potential as anticancer agents .
- Benzimidazole Derivatives : Another research focused on benzimidazole derivatives demonstrated significant activity against protozoan infections, showcasing the versatility of imidazole-based compounds in treating diverse biological challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
